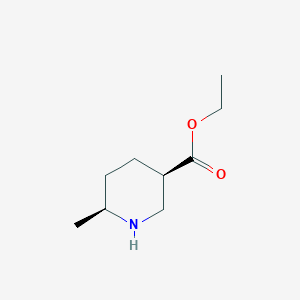

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate typically involves several steps starting from readily available precursors. One common method involves the use of D-glutamine as a starting material, which undergoes a series of reactions including Boc protection, catalytic hydrogenation, and benzyl protection . The reaction conditions often involve solvents like ethanol, methanol, and dichloromethane, with purification steps using ethyl acetate and hexane .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. Techniques such as catalytic hydrogenation and chiral resolution are employed to ensure the desired stereochemistry is achieved. The use of scalable solvents and reagents is crucial for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidines .

Aplicaciones Científicas De Investigación

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperidine derivatives such as:

- Ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate

- (3R,6S)-3-amino-6-methylpiperidine

Uniqueness

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can impart distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Actividad Biológica

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- CAS Number : 5166-67-6

The compound features a piperidine ring with a carboxylate group, which is crucial for its biological activity. Its stereochemistry contributes to its interaction with biological targets, influencing both efficacy and potency.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antiviral Activity

The compound has also been explored for its antiviral properties . Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other piperidine derivatives . This opens avenues for further research into its use as a therapeutic agent against viral infections.

Neurological Applications

This compound is being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for managing conditions such as anxiety and depression . The compound's interaction with specific receptors in the brain is a key area of research.

The biological activity of this compound primarily involves:

- Binding to Enzymes/Receptors : The compound can bind to various enzymes or receptors, altering their activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

- Modulation of Signaling Pathways : By interacting with specific pathways, it may influence cellular responses related to inflammation or infection .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, researchers assessed the effects of this compound on anxiety-like behaviors in rodent models. The compound demonstrated anxiolytic effects comparable to standard treatments like diazepam . Behavioral assays indicated reduced time spent in the open arms of an elevated plus maze.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, antiviral | Specific stereochemistry affecting activity |

| Methyl (3S,6R)-6-methylpiperidine-3-carboxylate | Limited antimicrobial properties | Different stereochemistry alters interactions |

| Ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate | Potentially lower bioavailability | Variations in side chains influence solubility |

Propiedades

IUPAC Name |

ethyl (3R,6S)-6-methylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSHUSWRSXUWCO-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(NC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](NC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.